molecular formula C6H11NO2S B1290739 Methyl 4-carbamothioylbutanoate

Methyl 4-carbamothioylbutanoate

Cat. No.: B1290739
M. Wt: 161.22 g/mol
InChI Key: GKKIDGUCTHRVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-carbamothioylbutanoate is a sulfur-containing organic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. Structurally, it consists of a butanoate methyl ester backbone (CH₃O-CO-(CH₂)₃-) modified at the 4-position by a carbamothioyl group (-C(=S)-NH₂). This thioamide functional group distinguishes it from conventional methyl esters, imparting unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 5-amino-5-sulfanylidenepentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)4-2-3-5(7)10/h2-4H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKIDGUCTHRVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Esters

Compound Name Key Functional Group(s) Molecular Formula Molecular Weight (g/mol) Source/Application Reference
This compound Carbamothioyl (-C(=S)-NH₂) C₆H₁₁NO₂S 161.22 Synthetic/Pharmaceutical N/A
Methyl palmitate Aliphatic ester (-COOCH₃) C₁₇H₃₄O₂ 270.45 Plant extracts, biofuels
Torulosic acid methyl ester Labdane diterpene, carboxylic acid ester C₂₁H₃₂O₃ 332.48 Resin constituents (antimicrobial)
Ethyl linolenate Polyunsaturated fatty acid ester C₂₁H₃₄O₂ 318.50 Plant oils, nutraceuticals
Dehydroabietic acid methyl ester Aromatic diterpene ester C₂₁H₃₀O₂ 314.46 Resin derivatives (adhesives)

Key Differences and Implications

Functional Groups: The carbamothioyl group in this compound introduces sulfur-based polarity and nucleophilic reactivity, unlike the inert aliphatic chains in methyl palmitate or ethyl linolenate .

Biological Activity: Diterpene esters like torulosic acid methyl ester exhibit antimicrobial properties due to their rigid hydrocarbon skeletons . In contrast, the carbamothioyl group may confer unique bioactivity, as thioamides are known enzyme inhibitors (e.g., antithyroid drugs).

Synthetic Accessibility: this compound can be synthesized via nucleophilic substitution or thiourea derivatization, whereas diterpene esters require extraction from natural resins or multi-step biosynthesis .

Stability :

  • The thiocarbonyl group is prone to hydrolysis under acidic or alkaline conditions, unlike stable fatty acid esters (e.g., methyl palmitate) .

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